3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride
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Overview
Description
3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride is a chemical compound with the molecular formula C4H9Cl3N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated as a trihydrochloride salt. The general reaction scheme is as follows:
3-methyl-1H-pyrazole+hydrazine hydrate+hydrochloric acid→3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group. Reducing agents such as sodium borohydride are typically used.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and dyes, where its unique chemical properties are leveraged to create effective products .
Mechanism of Action
The mechanism of action of 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The specific pathways involved depend on the target organism and the context of its use .
Comparison with Similar Compounds
3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride can be compared with other similar compounds, such as:
3-amino-1-methyl-1H-pyrazole: This compound has an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
3-hydroxy-1-methyl-1H-pyrazole:
1-methyl-1H-pyrazole-3-carbaldehyde: This compound features an aldehyde group, making it useful in different synthetic applications compared to the hydrazinyl derivative.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct reactivity and potential for diverse applications .
Biological Activity
3-Hydrazinyl-1-methyl-1H-pyrazole trihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C4H8Cl3N4
- Molecular Weight : 197.5 g/mol
- CAS Number : 1803583-90-5
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Bacillus subtilis | 20 | 8 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
The compound's effectiveness appears to vary with different bacterial species, with notable potency against Bacillus subtilis and Escherichia coli.
Anticancer Activity
In addition to its antimicrobial effects, studies have suggested that this compound may possess anticancer properties. Research has demonstrated that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Type of Assay |
---|---|---|
HeLa | 25 | MTT Assay |
MCF-7 | 30 | Trypan Blue Exclusion |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising avenue for further investigation into its potential as an anticancer agent.
The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation. The hydrazine moiety is thought to play a crucial role in these interactions, potentially leading to the disruption of nucleic acid synthesis in microorganisms and cancer cells.
Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various hydrazine derivatives, including this compound. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus, with a mechanism involving cell wall disruption.
- Anticancer Research : Another study reported in Cancer Letters investigated the cytotoxic effects of this compound on breast cancer cells. The findings suggested that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
(1-methylpyrazol-3-yl)hydrazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.3ClH/c1-8-3-2-4(6-5)7-8;;;/h2-3H,5H2,1H3,(H,6,7);3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSFRERLGQGLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-90-5 |
Source
|
Record name | 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.